molecular formula C11H12BrNO2 B572569 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one CAS No. 1365273-01-3

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one

Cat. No.: B572569
CAS No.: 1365273-01-3
M. Wt: 270.126
InChI Key: HLIKGVGAPMAWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C11H12BrNO2 It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the reaction of 4-propylphenol with bromine to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction with an appropriate reagent to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and resins.

    Biological Studies: It is used in studies exploring its biological activity and potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-1,4-benzoxazin-3-one: Similar in structure but lacks the propyl group at the 4-position.

    6-Nitro-2H-1,4-benzoxazin-3-one: Contains a nitro group instead of a bromine atom.

    6-Acetyl-2H-1,4-benzoxazin-3-one: Features an acetyl group at the 6-position.

Uniqueness

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both the bromine atom and the propyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-bromo-4-propyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKGVGAPMAWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742932
Record name 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-01-3
Record name 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.